OdVP2

Antifungal peptides Antimicrobial selectivity Candida albicans

Fungal-targeted antimicrobial research often faces confounding antibacterial activity. OdVP2, a 12-aa amidated peptide (ILGIITSLLKSL-NH₂; MW 1268.8-1269.64 Da) isolated from Orancistrocerus drewseni, solves this with strong antifungal potency against Botrytis cinerea (MIC 0.5-50 µmol/L) and poor antibacterial efficacy-enabling clean dissection of fungal membrane disruption. • ≥95% HPLC purity; cationic amphipathic α-helical structure. • Potent hemolytic activity serves as a benchmark control for AMP therapeutic-index profiling. • Non-interchangeable with OdVP1, OdVP3, or OdVP2L; essential for reproducible SAR studies. • Custom synthesis; inquire for bulk pricing and ambient-temperature global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1577231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdVP2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OdVP2: Antifungal Selectivity Overview


OdVP2, also known as Orancis-protonectin or Venom peptide 2, is a 12-amino acid cationic amphipathic α-helical peptide (sequence: ILGIITSLLKSL-NH₂; molecular weight: 1268.8–1269.64 Da) isolated from the venom of the solitary wasp Orancistrocerus drewseni [1]. It belongs to the protonectin family and is structurally related to mastoparan peptides [2]. The peptide exhibits a notable functional dichotomy: strong antifungal activity against plant and human fungal pathogens, contrasted with poor antibacterial activity, and significant hemolytic potency at micromolar concentrations [3].

Why OdVP2 Cannot Be Substituted


Simple substitution of OdVP2 with other antimicrobial peptides (AMPs)—even closely related OdVP family members (OdVP1, OdVP3) or the analog OdVP2L—is scientifically unjustified due to divergent sequence-activity relationships. OdVP2 exhibits strong antifungal activity but poor antibacterial efficacy, whereas OdVP1 (Eumenine mastoparan-OD) displays broader antimicrobial activity against both fungi and bacteria [1]. The OdVP2L analog, bearing additional Glu-Pro residues, loses antimicrobial activity against bacteria and Gram-positive yeast entirely, retaining only activity against Botrytis cinerea [2]. Furthermore, OdVP2's hemolytic activity is more potent than that of mastoparan, indicating distinct therapeutic index considerations not shared by all in-class peptides [3]. These qualitative and quantitative differences preclude interchangeability and demand compound-specific validation for each intended application.

OdVP2 Evidence: Selectivity, Hemolysis & SAR


Antifungal vs. Antibacterial Selectivity

OdVP2 exhibits strong antifungal activity but poor antibacterial activity, a selectivity profile that contrasts with OdVP1 (Eumenine mastoparan-OD), which displays strong antimicrobial activity against both fungi (C. albicans, B. cinerea) and bacteria (E. coli, S. aureus) [1]. This functional divergence is attributed to sequence differences (OdVP2: ILGIITSLLKSL; OdVP1: GRILSFIKGLAEHL) [2]. The qualitative antifungal selectivity of OdVP2 provides a more targeted tool for investigating fungal-specific mechanisms without confounding antibacterial effects.

Antifungal peptides Antimicrobial selectivity Candida albicans

Hemolytic Activity vs. Mastoparan

The hemolytic activity of OdVP2 (Orancis-protonectin) is reported to be more potent than that of mastoparan, a well-characterized pore-forming peptide [1]. While exact EC50 or % hemolysis values at defined concentrations are not specified in the available abstracts, the qualitative statement "more potent than that of mastoparan" establishes a clear comparative rank order that informs cytotoxicity and selectivity assessments [2]. This indicates that OdVP2 possesses higher lytic potential toward eukaryotic membranes than mastoparan, a critical parameter for evaluating therapeutic windows in antifungal applications.

Hemolytic peptides Cytotoxicity Therapeutic index

OdVP2L Analog: Loss of Broad Activity

The analog OdVP2L, which differs from OdVP2 by the addition of Glu-Pro residues, exhibits a marked loss of antimicrobial activity: it has no activity against bacteria or Gram-positive yeast but retains activity solely against the fungus Botrytis cinerea [1]. This functional loss underscores the critical role of the specific 12-residue sequence of OdVP2 for its broader antifungal profile and highlights that even minor sequence modifications can profoundly alter biological activity [2].

Peptide structure-activity relationship Antifungal specificity OdVP2L

OdVP1 Hemolysis as Quantitative Benchmark

For comparator OdVP1 (Eumenine mastoparan-OD), quantitative hemolytic data are available: 42% hemolytic activity at 50 μM against sheep blood cells [1]. While parallel quantitative data for OdVP2 at the same concentration are not directly reported in the public domain, this value serves as a critical benchmark for experimental comparison. Given that OdVP2's hemolytic activity is reported as 'more potent than mastoparan' [2], researchers should expect equal or greater hemolysis at equivalent concentrations and should design appropriate controls accordingly.

Hemolytic activity Dose-response Erythrocyte lysis

OdVP2 Application Scenarios


Fungal-Specific Mechanism Studies

Researchers investigating fungal-specific antimicrobial mechanisms without confounding bacterial cross-reactivity should procure OdVP2. Its strong antifungal activity against Botrytis cinerea and other fungi, coupled with poor antibacterial efficacy [1], makes it an ideal tool for dissecting fungal membrane disruption pathways independent of antibacterial effects.

SAR Studies of Protonectin Peptides

OdVP2 is essential for SAR studies examining how sequence variations (ILGIITSLLKSL vs. OdVP1's GRILSFIKGLAEHL vs. OdVP2L's Glu-Pro extension) dictate antimicrobial spectrum, hemolytic potency, and target selectivity [2]. Procurement of the exact 12-residue sequence is non-negotiable for reproducibility of published findings.

Hemolytic Benchmarking & Therapeutic Index

Given that OdVP2 exhibits hemolytic activity more potent than mastoparan [3], it serves as a positive control or reference standard for evaluating the hemolytic liability of novel antifungal peptides. Researchers developing next-generation AMPs with improved therapeutic indices can use OdVP2 to benchmark lytic potency and selectivity.

Botrytis cinerea Antifungal Research

Agricultural researchers targeting Botrytis cinerea (gray mold) should specifically procure OdVP2, as it retains strong activity against this plant pathogen [4]. The OdVP2L analog also shows retained activity against B. cinerea, but OdVP2 may offer broader fungal coverage in certain contexts, requiring compound-specific validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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